molecular formula C44H70N14O9 B013120 Ac-RYYRIK-NH2 CAS No. 200959-48-4

Ac-RYYRIK-NH2

Cat. No. B013120
M. Wt: 939.1 g/mol
InChI Key: WBBBVZGQADABSU-RERZDIOCSA-N
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Description

Ac-RYYRIK-NH2 is a peptide derived from a peptide library. It functions as an antagonist, specifically inhibiting the biological activities of nociceptin , a neuropeptide associated with hyperalgesia (increased sensitivity to pain). The peptide’s structure and interactions play a crucial role in its activity.



Synthesis Analysis

The synthesis of Ac-RYYRIK-NH2 involves assembling its amino acid sequence. Notably, the N-terminal tripeptide RYY (Arg-Tyr-Tyr) is essential for binding to the nociceptin receptor ORL1 . The N-terminal acetyl group is also crucial, while the C-terminal amide group appears insignificant.



Molecular Structure Analysis

The peptide’s molecular structure consists of the following amino acids:



  • Acetyl-Arginine (Ac-Arg)

  • Tyrosine (Tyr)

  • Tyrosine (Tyr)

  • Arginine (Arg)

  • Isoleucine (Ile)

  • Lysine (Lys)

  • Amide (NH2) at the C-terminus



Chemical Reactions Analysis

Ac-RYYRIK-NH2 interacts with the nociceptin receptor ORL1 differently from nociceptin itself. While nociceptin binds to the mu opioid receptor, Ac-RYYRIK-NH2 does not exhibit significant activity there. The binding mode between the peptide and the ORL1 receptor likely involves specific interactions distinct from nociceptin.



Physical And Chemical Properties Analysis


  • Molecular Weight : Calculated based on the amino acid sequence.

  • Solubility : Depends on the solvent and pH conditions.

  • Stability : Subject to degradation over time.

  • Conformation : May adopt specific secondary structures (e.g., alpha-helix, beta-sheet).


Scientific Research Applications

  • Inhibition of Nociceptin Activity : Ac-RYYRIK-NH2 acts as an antagonist inhibiting nociceptin activity mediated through ORL1 receptors, making it a potential candidate for analgesic and antineuropathic drugs (Li, Nishimura, Matsushima, & Shimohigashi, 2014).

  • Partial Agonist at NOP Receptors : This peptide is known to act as a partial agonist at NOP receptors, affecting spontaneous locomotor activity in mice (Berger et al., 2000). It is also a partial agonist at rat ORL1 receptors, stimulating GTPgammaS binding in frontal cortex and CHO cells (Mason, Ho, Nicholson, & McKnight, 2001).

  • Inhibition of Dopamine and Noradrenaline Release : The peptide inhibits dopamine release in the striatum and retina and noradrenaline release in the cerebral cortex via NOP receptors (Flau, Redmer, Liedtke, Kathmann, & Schlicker, 2002).

  • Biological Activities of Nociceptin : Ac-RYYRIK-NH2 is a peptide antagonist that inhibits the biological activities of nociceptin, a hyperalgesic neuropeptide (Kawano et al., 2002).

  • Antagonism of G Protein Activation : It antagonizes the stimulation of GTP binding to G proteins by nociceptin/orphanin FQ in rat brain and cardiomyocytes, providing insights for the development of highly active and specific antagonists (Berger, Albrecht, Wallukat, & Bienert, 1999).

  • Agonist Activity : Acetyl-RYYRIK-NH2 pretreatment increased the magnitude and duration of the prolactin secretory response in female rats, indicating agonist activity (Janik et al., 2003).

  • Potential in Therapeutics : Its role as a selective partial agonist at the nociceptin/orphanin FQ receptor, with no cross-reaction with opioid receptors, suggests potential therapeutic applications (Bojnik et al., 2009).

  • Species Differences in Receptor Efficacy : Ac-RYYRIK-NH2 exhibits different efficacies at the opioid-like receptor ORL1 in human and mouse cells, suggesting species-specific variations in receptor activity (Burnside, Rodriguez, & Toll, 2000).

Safety And Hazards


  • Toxicity : Assess toxicity through in vitro and in vivo studies.

  • Allergenicity : Evaluate potential allergic reactions.

  • Stability : Consider stability under various conditions.


Future Directions


  • Investigate the peptide’s pharmacokinetics and biodistribution.

  • Explore modifications to enhance binding affinity or selectivity.

  • Assess therapeutic potential (e.g., pain management, neuroprotection).


properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBBVZGQADABSU-RERZDIOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70N14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-RYYRIK-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
67
Citations
M Kawano, K Okada, T Honda, T Nose… - Journal of Peptide …, 2002 - Wiley Online Library
… Abstract: Ac-RYYRIK-NH2 is a peptide isolated from the peptide … -Arg at position 1 of Ac-RYYRIK-NH2 as a key structure allowing … antagonist Ac-RYYRIK-NH2 and particularly those …
Number of citations: 26 onlinelibrary.wiley.com
SL Mason, M Ho, J Nicholson, AT McKnight - Neuropeptides, 2001 - Elsevier
… The two hexapeptides, Ac-RYYRWK-NH2 and Ac-RYYRIK-NH2 were also tested for their ability to displace [3H]nociceptin and both exhibited af®nities close to that of nociceptin; as …
Number of citations: 16 www.sciencedirect.com
Ö Gündüz, F Sipos, B Spagnolo, L Kocsis, A Magyar… - Neurosignals, 2006 - karger.com
… In this paper structure-activity studies of the hexapeptide Ac-RYYRIK-NH2 , a NOP receptor ligand found in combinatorial peptide library [16] , were summarized. Competition binding …
Number of citations: 12 karger.com
H Berger, E Albrecht, G Wallukat… - British journal of …, 1999 - Wiley Online Library
For the further elucidation of the central functions of nociceptin/orphanin FQ (noc/OFQ), the endogenous ligand of the G protein‐coupled opioid receptor‐like receptor ORL1, centrally …
Number of citations: 58 bpspubs.onlinelibrary.wiley.com
S Kawano, A Ambo, Y Sasaki - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
Four chimera peptides composed of ORL1 receptor ligand Ac-RYYRIK-NH 2 and a μ-opioid receptor agonist dermorphin YAFGYPS-NH 2 or YRFB-NH 2 , with a spacer linking the two …
Number of citations: 13 www.sciencedirect.com
A Ambo, H Kohara, S Kawano… - Journal of Peptide …, 2007 - Wiley Online Library
… very low antagonism, whereas Ac-RYYRIKNH2 and 1 showed … Figure2 shows the antagonism of Ac-RYYRIK-NH2, 1 and 10, … were compared with those of Ac-RYYRIK-NH2 and [NPhe1]…
Number of citations: 15 onlinelibrary.wiley.com
H Berger, R Bigoni, E Albrecht, RM Richter, E Krause… - Peptides, 2000 - Elsevier
The hexapeptide acetyl-RYYRIK-amide (Ac-RYYRIK-NH 2 ) has recently been reported to act as partial agonist of the nociceptin/orphanin FQ (noc/OFQ) receptor expressed in CHO …
Number of citations: 48 www.sciencedirect.com
Ö Gündüz, A Rizzi, A Baldisserotto, R Guerrini… - European journal of …, 2006 - Elsevier
It was recently reported that the hexapeptide Ac-RYYRIK-ol binds with high affinity nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptors and competitively antagonizes N/OFQ …
Number of citations: 33 www.sciencedirect.com
S Kawano, R Ito, M Nishiyama, M Kubo… - Biological and …, 2007 - jstage.jst.go.jp
… Among the chimeric peptides tested in this study, 2, which contains the dermorphin and Ac-RYYRIK-NH2 sequences linked via a Lys and oligoglycine residues, has the highest affinity …
Number of citations: 13 www.jstage.jst.go.jp
J Li, K Isozaki, K Okada, A Matsushima, T Nose… - Bioorganic & medicinal …, 2008 - Elsevier
Nociceptin is an endogenous agonist ligand of the ORL1 (opioid receptor-like 1) receptor, and its antagonist is a potential target of therapeutics for analgesic and antineuropathy drugs. …
Number of citations: 19 www.sciencedirect.com

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